molecular formula C14H16N4O3 B5628899 N-(2-ethylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide

N-(2-ethylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide

Cat. No.: B5628899
M. Wt: 288.30 g/mol
InChI Key: LYMGHADEMRDFHF-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring substituted with a nitro group and a methyl group, as well as an acetamide moiety linked to an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Nitration: The imidazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Alkylation: The nitrated imidazole is alkylated with methyl iodide in the presence of a base such as potassium carbonate to introduce the methyl group.

    Acetamide Formation: The final step involves the reaction of the alkylated imidazole with 2-ethylphenylamine and acetic anhydride to form the acetamide derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors to enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and improve efficiency.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Imidazoles: Formed by nucleophilic substitution reactions.

Scientific Research Applications

N-(2-ethylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to the presence of the nitroimidazole moiety, which is known for its activity against anaerobic bacteria and protozoa.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand the interaction of imidazole derivatives with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide involves its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can damage DNA and other cellular components. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The compound’s molecular targets include microbial enzymes involved in DNA synthesis and repair.

Comparison with Similar Compounds

    Metronidazole: A well-known nitroimidazole used as an antimicrobial agent.

    Tinidazole: Another nitroimidazole with similar antimicrobial properties.

    Ornidazole: A nitroimidazole used to treat infections caused by anaerobic bacteria and protozoa.

Comparison: N-(2-ethylphenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide is unique due to the presence of the ethylphenyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to other nitroimidazoles. This structural variation can influence its solubility, bioavailability, and interaction with biological targets, potentially leading to distinct therapeutic applications.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-(2-methyl-5-nitroimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-3-11-6-4-5-7-12(11)16-13(19)9-17-10(2)15-8-14(17)18(20)21/h4-8H,3,9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMGHADEMRDFHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=NC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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